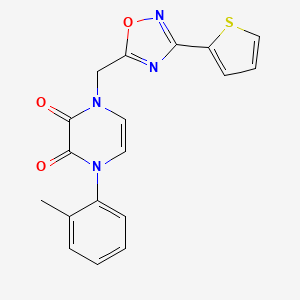

1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Description

The compound 1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione features a pyrazine-2,3-dione core substituted with a 1,2,4-oxadiazole-thiophene hybrid moiety and an ortho-tolyl group. The ortho-tolyl group may influence steric and hydrophobic interactions, distinguishing it from para-substituted analogs.

Properties

IUPAC Name |

1-(2-methylphenyl)-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S/c1-12-5-2-3-6-13(12)22-9-8-21(17(23)18(22)24)11-15-19-16(20-25-15)14-7-4-10-26-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWWKNKHADOOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a novel heterocyclic compound that integrates various pharmacologically active moieties. The oxadiazole ring has been widely studied for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Structure and Properties

The compound features a complex structure comprising:

- A thiophen-2-yl group.

- An oxadiazole ring.

- A pyrazine moiety.

This structural arrangement is believed to contribute to its biological efficacy. The molecular formula is , and its molecular weight is approximately 342.36 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL for structurally similar compounds .

| Compound Type | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1,2,4-Oxadiazole Derivatives | 1.56 - 8 | Antibacterial |

| N-dodecyl derivatives | 4 - 8 | Antimycobacterial |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Notably, oxadiazole derivatives have shown promising results against multiple cancer cell lines.

A study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including:

- Human colon adenocarcinoma (HT-29)

- Human lung adenocarcinoma (LXFA 629)

This suggests that the compound may possess similar anticancer properties, warranting further investigation .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been documented. A study indicated that compounds with similar structures were effective against dengue virus polymerase with submicromolar activity against all four serotypes of the virus . This highlights the need to explore the antiviral efficacy of our compound in future studies.

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways:

- Antimicrobial : Inhibition of bacterial cell wall synthesis.

- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Antiviral : Inhibition of viral polymerases or other essential viral enzymes.

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Antimicrobial Study : A derivative showed strong activity against Mycobacterium tuberculosis with MIC values between 4–8 µM.

- Anticancer Research : A study on oxadiazole derivatives revealed significant cytotoxic effects on breast cancer cells with IC50 values indicating potent activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole rings often exhibit antimicrobial properties. Preliminary studies have suggested that 1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione may possess activity against various bacterial strains due to its ability to disrupt cellular processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Similar compounds in the literature have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved in its anticancer effects.

Organic Electronics

Due to its unique electronic properties derived from the conjugated system within its structure, this compound is being explored for applications in organic electronics. It may serve as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene enhances charge transport capabilities, making it suitable for these applications.

Study on Antimicrobial Properties

A study published in Medicinal Chemistry evaluated various derivatives of oxadiazoles and their antimicrobial efficacy. The results indicated that compounds similar to 1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione exhibited significant antibacterial activity against Gram-positive bacteria .

Investigation into Anticancer Mechanisms

Research conducted by Journal of Cancer Research highlighted the potential of oxadiazole derivatives in cancer treatment. The study demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways . Further investigations into this specific compound are warranted to confirm similar effects.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |

| Anticancer agents | Induction of apoptosis in cancer cells | |

| Materials Science | Organic electronics (OLEDs and OPVs) | Enhanced charge transport properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives reported in the literature.

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Key Comparisons

Core Heterocycle and Pharmacophore Influence The pyrazine-2,3-dione core in the target compound is structurally distinct from thienopyrimidine-dione (e.g., ) and pyrazinoquinazoline-dione (e.g., ). The 1,2,4-oxadiazole-thiophene substituent differentiates the target compound from morpholine-oxadiazole derivatives (), where the oxadiazole is linked to a trifluoromethylphenyl group. Thiophene’s electron-rich nature may enhance binding to aromatic-rich enzyme pockets compared to halogenated phenyl groups .

Substituent Effects on Bioactivity

- The ortho-tolyl group introduces steric hindrance absent in para-substituted analogs (e.g., 4-fluorobenzyl in ). This could modulate selectivity for targets sensitive to steric bulk, such as G-protein-coupled receptors .

- Compared to the antimicrobial 1,3,4-thiadiazoles (), the target compound’s 1,2,4-oxadiazole moiety offers superior metabolic stability, a critical factor in drug design .

Functional Group Contributions The thiophene-oxadiazole hybrid in the target compound contrasts with the trifluoromethylphenyl-oxadiazole in ’s antidiabetic agent. While both oxadiazoles enhance stability, the thiophene’s sulfur atom may engage in hydrogen bonding or hydrophobic interactions absent in CF3-phenyl derivatives . Neuroprotective pyrazinoquinazoline-diones () feature indolyl substituents, which are absent in the target compound. Indole’s hydrogen-bonding capacity may explain their neuroactivity, whereas the o-tolyl group’s hydrophobicity might favor different targets .

Hypothetical Activity Profiling

Based on structural analogs:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione?

The synthesis typically involves:

- Cyclocondensation : Reacting N’-acylcarbohydrazides with phosphorus oxychloride (POCl₃) to form oxadiazole intermediates .

- Alkylation : Introducing the thiophene-oxadiazole moiety via nucleophilic substitution or coupling reactions. For example, alkylation of pyrazine-dione precursors with 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole under reflux in aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. How is the compound characterized experimentally?

Key techniques include:

Q. What preliminary biological screening methods are used to evaluate its activity?

- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of oxadiazole formation during synthesis?

- Cyclocondensation Mechanism : The reaction of carbohydrazides with POCl₃ proceeds via a two-step process: (1) activation of the carbonyl group by POCl₃, forming a reactive acyl chloride intermediate, and (2) intramolecular cyclization to yield the oxadiazole ring. DFT studies suggest that electron-withdrawing groups on the aryl ring favor 1,2,4-oxadiazole formation over 1,3,4-isomers due to lower activation energy .

Q. How do structural modifications influence bioactivity?

-

Substituent Effects :

-

Quantitative SAR (QSAR) : Molecular docking reveals that the oxadiazole-thiophene moiety interacts with bacterial DNA gyrase, while the o-tolyl group modulates hydrophobic interactions .

Q. How can computational methods complement experimental data?

Q. How can contradictions in biological activity data be resolved?

- Case Study : Discrepancies in MIC values across studies may arise from:

Q. What conformational dynamics impact its pharmacophore stability?

- Torsional Analysis : Rotational barriers (~15–20 kcal/mol) for the oxadiazole-methyl-pyrazine linkage suggest restricted flexibility, favoring a planar conformation for target binding .

- Solvent Effects : MD simulations in water show increased hydrogen bonding with the pyrazine-dione carbonyl, stabilizing bioactive conformers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.